molecular formula C24H16N2O3S B2613983 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-39-9

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2613983
CAS No.: 361478-39-9
M. Wt: 412.46
InChI Key: WTVYPSNYZQMMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a chromene structure.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide are largely determined by the presence of the thiazole ring in its structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom

Cellular Effects

Thiazole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with various cellular biomolecules.

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to have a variety of effects over time, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have a variety of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer distinct chemical and biological properties. This dual structure enhances its potential as a multifunctional agent in medicinal chemistry .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S/c1-14-6-11-18-22(12-14)30-24(26-18)15-7-9-16(10-8-15)25-23(28)21-13-19(27)17-4-2-3-5-20(17)29-21/h2-13H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVYPSNYZQMMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.